N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties .
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several routes:
Acid-Catalyzed Cyclization: This method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions.
One-Pot Catalyst-Free Procedure: This efficient method involves the reaction of dibenzoylacetylene and triazole derivatives at room temperature.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a synthetic intermediate for the development of new heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazoles: These compounds also possess antimicrobial and enzyme inhibition properties.
This compound stands out due to its unique combination of triazole and thiadiazine rings, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClN5OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-11-14(20)9-6-10-15(11)21-18(26)17-16(13-7-4-3-5-8-13)24-25-12(2)22-23-19(25)27-17/h3-10,16-17,24H,1-2H3,(H,21,26) |
InChI Key |
KOXFWHRCZCMWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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